molecular formula C13H13NO2 B6145628 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid CAS No. 257862-99-0

2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid

Cat. No. B6145628
CAS RN: 257862-99-0
M. Wt: 215.2
InChI Key:
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Description

2,4-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid, also known as DMPCA, is an organic compound with a molecular formula of C10H11NO2. It is a white crystalline solid that is soluble in water and other polar solvents. DMPCA has a wide range of applications, including as a reagent in organic synthesis and as an intermediate in the manufacture of drugs, dyes, and other chemicals. It has also been used in scientific research as a model compound to study the properties of other compounds.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid is not well understood. However, it is believed that it acts as an inhibitor of enzymes, proteins, and other biological molecules. It is thought that 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid binds to the active sites of these molecules, preventing them from performing their normal functions. Additionally, 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid may also interact with other molecules, such as lipids, to alter their properties.
Biochemical and Physiological Effects
2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, anti-tumor, and anti-microbial properties. Additionally, it has been shown to have a variety of effects on the nervous system, including the ability to reduce anxiety and improve cognitive function.

Advantages and Limitations for Lab Experiments

The main advantage of using 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid in laboratory experiments is that it is relatively easy to obtain and is relatively stable. Additionally, it is relatively non-toxic and has a low melting point, making it easy to handle. However, it is not very soluble in water and has a relatively low boiling point, making it difficult to use in certain experiments.

Future Directions

In the future, 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid could be used in a variety of applications. It could be used as a drug delivery system, as a reagent in organic synthesis, or as an intermediate in the manufacture of drugs, dyes, and other chemicals. Additionally, it could be used to study the effects of organic compounds on enzymes, proteins, and other biological molecules. Additionally, it could be used to study the properties of other compounds, such as their electrochemical behavior and their interactions with other molecules. Finally, it could be used to study the effects of organic compounds on the nervous system, such as their ability to reduce anxiety and improve cognitive function.

Synthesis Methods

2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid can be synthesized using a variety of methods. The most common method is the reaction of pyrrole with dimethylformamide and phenylmagnesium bromide. This reaction produces a mixture of 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid, 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylic anhydride, and dimethylformamide. The anhydride can be removed by vacuum distillation, and the acid can be isolated by crystallization from aqueous ethanol.

Scientific Research Applications

2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid has been used in a variety of scientific research applications. It has been used to study the effects of organic compounds on enzymes, proteins, and other biological molecules. It has also been used to study the properties of organic compounds, such as their solubility, reactivity, and stability. In addition, 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid has been used to study the properties of other compounds, such as their electrochemical behavior and their interactions with other molecules.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid involves the condensation of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid with benzaldehyde followed by oxidation of the resulting intermediate.", "Starting Materials": [ "2,4-dimethyl-1H-pyrrole-3-carboxylic acid", "benzaldehyde", "catalyst (e.g. p-toluenesulfonic acid)", "oxidizing agent (e.g. potassium permanganate)" ], "Reaction": [ "Step 1: Condensation of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid with benzaldehyde in the presence of a catalyst to form 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxaldehyde.", "Step 2: Oxidation of 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxaldehyde with an oxidizing agent such as potassium permanganate to form 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid." ] }

CAS RN

257862-99-0

Product Name

2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid

Molecular Formula

C13H13NO2

Molecular Weight

215.2

Purity

95

Origin of Product

United States

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